molecular formula C14H19N3OS B3946649 3-[4-IMINO-6,7,8,9-TETRAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]-1-PROPANOL

3-[4-IMINO-6,7,8,9-TETRAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]-1-PROPANOL

Cat. No.: B3946649
M. Wt: 277.39 g/mol
InChI Key: SGSNJNPLGAQSNM-UHFFFAOYSA-N
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Description

3-[4-IMINO-6,7,8,9-TETRAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]-1-PROPANOL is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core fused with a cycloheptane ring and an imino group. The presence of these functional groups and the overall structure of the compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-IMINO-6,7,8,9-TETRAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]-1-PROPANOL typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to form thieno[2,3-d]pyrimidin-4-ones

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of specialized equipment and processes to handle the complex reactions involved.

Chemical Reactions Analysis

Types of Reactions

3-[4-IMINO-6,7,8,9-TETRAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]-1-PROPANOL can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

Scientific Research Applications

3-[4-IMINO-6,7,8,9-TETRAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]-1-PROPANOL has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[4-IMINO-6,7,8,9-TETRAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]-1-PROPANOL involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[4-IMINO-6,7,8,9-TETRAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]-1-PROPANOL include other thienopyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structure, which includes the cycloheptane ring and the imino group. This structure imparts unique chemical and biological properties to the compound, making it a valuable subject of study in various fields of research.

Properties

IUPAC Name

3-(3-imino-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-4-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS/c15-13-12-10-5-2-1-3-6-11(10)19-14(12)16-9-17(13)7-4-8-18/h9,15,18H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSNJNPLGAQSNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C(=N)N(C=N3)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-IMINO-6,7,8,9-TETRAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]-1-PROPANOL
Reactant of Route 2
3-[4-IMINO-6,7,8,9-TETRAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]-1-PROPANOL
Reactant of Route 3
Reactant of Route 3
3-[4-IMINO-6,7,8,9-TETRAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]-1-PROPANOL
Reactant of Route 4
3-[4-IMINO-6,7,8,9-TETRAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]-1-PROPANOL
Reactant of Route 5
3-[4-IMINO-6,7,8,9-TETRAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]-1-PROPANOL
Reactant of Route 6
3-[4-IMINO-6,7,8,9-TETRAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]-1-PROPANOL

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